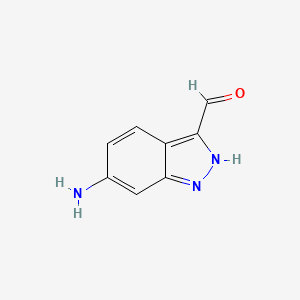

6-Amino-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1H-indazole-3-carbaldehyde is a member of indazoles . Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .

Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Another method involves the nitrosation of indoles in a slightly acidic environment .

Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives bear a variety of functional groups and display versatile biological activities. They have gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Applications De Recherche Scientifique

Synthesis Methods

- 1H-Indazole-3-carbaldehyde has been synthesized through the ring opening of indole in acid condition, diazotization with sodium nitrite, and cyclization. This method is advantageous due to its low cost, simple operation, short reaction time, and suitability for industrial production (Gong Ping, 2012).

Application in Medicinal Chemistry

- Indazole derivatives, like 6-aminoindazole, have shown significant activity against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi. They are particularly promising for developing novel antimicrobial agents (T. Yakaiah et al., 2008).

- A series of 6-substituted amino-1H-indazole derivatives have demonstrated potent antiproliferative activity in various human cancer cell lines, making them promising candidates for anticancer drug development (Ngo Xuan Hoang et al., 2022).

Chemical Analysis and Properties

- The compound's structure and intermolecular interactions have been analyzed using techniques like X-ray, FT-IR, FT-Raman, and DFT calculations. This provides insights into its potential for various applications in chemistry (B. Morzyk-Ociepa et al., 2021).

Optical and Sensing Applications

- Indazole derivatives have been used to develop fluorescent probes for detecting homocysteine in biological systems, highlighting their potential in biomedical research (Yicheng Chu et al., 2019).

- They have also been utilized in the synthesis of novel fluorescent dyes and optical chemosensors for selective detection of ions like Fe3+, indicating their role in environmental and biological sensing applications (M. Saleem et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 6-Amino-3-chloro-1H-indazole, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

6-amino-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMVTLDXBPHHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290456 |

Source

|

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1H-indazole-3-carbaldehyde | |

CAS RN |

885519-24-4 |

Source

|

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.